molecular formula C17H17N3O3 B12011567 2-(2-(3-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide CAS No. 357207-75-1

2-(2-(3-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B12011567
CAS No.: 357207-75-1
M. Wt: 311.33 g/mol
InChI Key: WGUASBZCECRTKD-WOJGMQOQSA-N
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Description

2-(2-(3-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzylidene group, a hydrazino linkage, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-methylphenyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazone linkage can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

2-(2-(3-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(3-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
  • 2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
  • 2-(2-(4-Chlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide

Uniqueness

Compared to similar compounds, 2-(2-(3-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is unique due to the presence of the methoxy group at the 3-position of the benzylidene ring. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

357207-75-1

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide

InChI

InChI=1S/C17H17N3O3/c1-12-6-8-14(9-7-12)19-16(21)17(22)20-18-11-13-4-3-5-15(10-13)23-2/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+

InChI Key

WGUASBZCECRTKD-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

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